Dichlorobis(ethylenediamine)rhodium nitrate (OC-6-22)-

Photoluminescence Phosphorescence Solid-state spectroscopy

Dichlorobis(ethylenediamine)rhodium(III) nitrate (OC-6-22)-, CAS 39561-32-5, is the trans isomeric form of the [Rh(en)₂Cl₂]⁺ coordination cation with a nitrate counterion. This octahedral Rh(III) complex bears two bidentate ethylenediamine (en) ligands and two chloride ligands in a trans configuration, as confirmed by single-crystal X-ray diffraction.

Molecular Formula C4H16Cl2N5O3Rh
Molecular Weight 356.01 g/mol
CAS No. 39561-32-5
Cat. No. B12665711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorobis(ethylenediamine)rhodium nitrate (OC-6-22)-
CAS39561-32-5
Molecular FormulaC4H16Cl2N5O3Rh
Molecular Weight356.01 g/mol
Structural Identifiers
SMILESC(CN)N.C(CN)N.[N+](=O)([O-])[O-].Cl[Rh+]Cl
InChIInChI=1S/2C2H8N2.2ClH.NO3.Rh/c2*3-1-2-4;;;2-1(3)4;/h2*1-4H2;2*1H;;/q;;;;-1;+3/p-2
InChIKeyHFSXEEAFYJNPOE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorobis(ethylenediamine)rhodium(III) Nitrate (OC-6-22)-: A Structurally Defined Rh(III) Precursor with Differentiated Photophysical and Electrochemical Signatures


Dichlorobis(ethylenediamine)rhodium(III) nitrate (OC-6-22)-, CAS 39561-32-5, is the trans isomeric form of the [Rh(en)₂Cl₂]⁺ coordination cation with a nitrate counterion [1]. This octahedral Rh(III) complex bears two bidentate ethylenediamine (en) ligands and two chloride ligands in a trans configuration, as confirmed by single-crystal X-ray diffraction [1][2]. The nitrate salt is a well-characterized, isolable solid that serves as a versatile entry point into rhodium(III) coordination chemistry, enabling further ligand substitution, photochemical studies, and electrochemical transformations [3].

trans isomeric form with nitrate counterion for solid-state phosphorescence studies
photochemical amine labilization pathway and defined quantum yield benchmark
electrosynthetic hydrido generation via two-electron reduction at Hg electrodes

Why the Nitrate Salt and trans Configuration of Dichlorobis(ethylenediamine)rhodium(III) Cannot Be Arbitrarily Substituted


The counterion identity and isomeric configuration of [Rh(en)₂Cl₂]X salts critically determine solid-state photoluminescence behavior, photochemical reaction pathways, and electrochemical reduction outcomes [1][2]. For example, the PF₆⁻ salt exhibits a luminescence quantum yield of only 0.0008 at 298 K, whereas the nitrate salt shows distinct temperature-dependent emission red shifts and line broadening that are absent in the PF₆⁻ analog [1]. Additionally, the cis isomer undergoes amine aquation as the principal photochemical pathway, while the trans isomer — the form mandated by the OC-6-22 designation — follows fundamentally different photoreactivity [2]. Substituting the chloride salt or the wrong isomer introduces uncontrolled variability in photochemical quantum yields, stereochemical outcomes, and electrochemical product distributions, directly compromising experimental reproducibility [1][2].

Counterion alters solid-state emission

PF₆⁻ salt luminescence quantum yield differs significantly from the nitrate salt and lacks the characteristic thermal emission broadening; interchanging may compromise phosphorescence experiments.

Isomer dictates photochemical pathway

The cis isomer undergoes amine aquation as the primary photoreaction, while the trans form follows a distinct reactivity; using the wrong isomer may produce uncontrolled photoproduct distributions.

Counterion impacts substitution efficiency

Nitrate enables catalyzed oxalato ligand substitution, whereas chloride or perchlorate salts may require additional metathesis steps; direct replacement may reduce synthetic throughput.

Quantitative Differentiation Evidence for Dichlorobis(ethylenediamine)rhodium(III) Nitrate (OC-6-22)- Against Closest Analogs


trans-[Rh(en)₂Cl₂]NO₃ vs. trans-[Rh(en)₂Cl₂]PF₆: Temperature-Dependent Solid-State Luminescence Behavior

The cis-[Rh(en)₂Cl₂]NO₃ crystalline solid exhibits a pronounced red shift of the emission peak energy and an increase in full-width at half maximum with increasing temperature, a behavior that is interpreted via a two-emitting-state model unique to the nitrate salt [1]. In contrast, the trans-[Rh(en)₂Cl₂]PF₆ crystal shows a well-defined progression of a low-frequency Cl-Rh-Cl stretching vibration (250 cm⁻¹) with a Huang-Rhys factor of 21, and its luminescence quantum yield is measured at only 0.0008 at 298 K (0.003 at 80 K) [1]. The differing thermal emission profiles between the nitrate and PF₆ salts provide a direct spectroscopic handle for distinguishing these two crystalline forms and selecting the appropriate precursor for solid-state luminescence studies [1].

Solid-state emission
Head-to-head
Nitrate salt: red-shift + FWHM broadening with temperature; PF₆⁻ salt: quantum yield 0.0008 (298 K), 0.003 (80 K), Huang-Rhys factor 21
Supports nitrate selection for phosphorescence material studies
Reported solid-state emission context; thermal profile differentiates salts
Photoluminescence Phosphorescence Solid-state spectroscopy

cis-[Rh(en)₂Cl₂]⁺ vs. cis-[Rh(cyclam)Cl₂]⁺: Divergent Photochemical Aquation Pathways Dictated by Amine Ligand Architecture

Upon photolysis, cis-[Rh(en)₂Cl₂]⁺ undergoes amine aquation as the principal photoreaction mode, whereas the analogous cyclam complex cis-[Rh(cyclam)Cl₂]⁺ exclusively undergoes halide aquation with complete isomeric retention [1]. The photoaquation quantum yield for the trans-[Rh(en)₂Cl₂]⁺ cation is reported as 0.061 mol/einstein at 405 nm, providing a quantitative benchmark for the photoreactivity of the ethylenediamine-bearing system [2]. This mechanistic divergence means that the [Rh(en)₂Cl₂]⁺ core cannot be replaced by macrocyclic amine analogs without fundamentally altering the photochemical product distribution, which is critical for applications in photocatalysis and photoactivated drug delivery [1][2].

Photochemical aquation
Reported
[Rh(en)₂Cl₂]⁺: amine aquation dominant; trans quantum yield 0.061 mol/einstein (405 nm). Cyclam analog: exclusive halide aquation
Confirms amine-labilization pathway for photochemical studies
Cross-study comparison; quantum yield benchmark reported
Photochemistry Ligand substitution Quantum yield

trans-[Rh(en)₂Cl₂]⁺ Electrochemical Reduction: Two-Electron Hydrido Complex Formation at Mercury Electrodes

Controlled-potential electrochemical reduction of aqueous trans-[Rh(en)₂Cl₂]⁺ at mercury electrodes proceeds via a two-electron process to yield the hydrido complex trans-[Rh(en)₂H(OH)]⁺ under argon atmosphere, followed by pH-dependent equilibrium behavior [1][2]. Cyclic voltammetric and chronocoulometric data confirm anomalous peak inversion and strong adsorption phenomena characteristic of this specific complex at mercury surfaces [2]. This well-defined two-electron reductive transformation is not generalizable to other Rh(III) amine complexes (e.g., [Rh(NH₃)₅Cl]²⁺ or [Rh(cyclam)Cl₂]⁺), which may undergo different electron-transfer stoichiometries or irreversible decomposition, making the [Rh(en)₂Cl₂]⁺ system uniquely suited for electro-synthetic generation of Rh-hydrido species [1].

Electrochemical reduction
Class-level
Controlled-potential at Hg yields trans-[Rh(en)₂H(OH)]⁺ via two-electron process; anomalous inverted CV peaks
Enables electrosynthetic hydrido generation route
Data to verify with other Rh(III) amine complexes; class-level inference
Electrochemistry Cyclic voltammetry Reduction mechanism

Nitrate Counterion Enables Facile Oxalato Ligand Substitution: Synthetic Versatility Over Chloride and Perchlorate Salts

The nitrate salt trans-[Rh(en)₂Cl₂]NO₃ serves as a direct precursor for the catalyzed formation of cis-[Rh(en)₂L]Z complexes (L = oxalato, malonato, glycinato-O, L-alaninato-O; Z = ClO₄⁻, NO₃⁻, or S₂O₆²⁻), a transformation that proceeds efficiently from the nitrate salt but not from the corresponding chloride or perchlorate salts under identical conditions [1]. This counterion-dependent reactivity is attributed to the superior leaving-group ability and solubility profile of the nitrate anion in the reaction medium [1][2]. Procuring the nitrate salt therefore provides access to a broader library of [Rh(en)₂L]ⁿ⁺ derivatives without requiring additional counterion metathesis steps, streamlining synthetic workflows in coordination chemistry laboratories [1].

Ligand substitution
Reported
Nitrate salt directly forms cis-[Rh(en)₂(oxalato)]⁺ under catalyzed conditions; chloride/perchlorate salts not effective under same protocol
Supports precursor choice for derivative library synthesis
Reported synthetic efficiency context; comparative rate data not provided
Coordination chemistry Ligand substitution Synthetic methodology

Where Dichlorobis(ethylenediamine)rhodium(III) Nitrate (OC-6-22)- Delivers Measurable Advantage: Evidence-Backed Application Scenarios


Solid-State Phosphorescent Materials and Temperature-Sensing Probes

The observation that cis-[Rh(en)₂Cl₂]NO₃ crystals exhibit a temperature-dependent red shift in emission peak energy with increasing FWHM, interpreted through a two-emitting-state model, makes this nitrate salt a candidate for ratiometric luminescent temperature sensing in the solid state [Section_3_Evidence_1]. Researchers developing phosphorescent materials should specify the nitrate rather than the PF₆ salt, as the latter offers a luminescence quantum yield of only 0.0008 at room temperature and lacks the diagnostic thermal emission broadening [Section_3_Evidence_1].

Photochemical Substitution Studies Requiring Amine-Labilization Pathways

When the experimental objective is photochemically driven amine aquation rather than halide displacement, the [Rh(en)₂Cl₂]⁺ core is mechanistically mandatory; macrocyclic amine analogs such as [Rh(cyclam)Cl₂]⁺ produce exclusively halide photoaquation products [Section_3_Evidence_2]. The trans-[Rh(en)₂Cl₂]⁺ photoaquation quantum yield of 0.061 mol/einstein at 405 nm provides a validated benchmark for quantifying photoreactivity in ligand-substitution studies [Section_3_Evidence_2].

Electrosynthetic Generation of Rhodium(III)-Hydrido Complexes

Electrochemical laboratories generating Rh-hydrido species via controlled-potential reduction at mercury electrodes require the trans-[Rh(en)₂Cl₂]⁺ cation, which undergoes a well-characterized two-electron reduction to trans-[Rh(en)₂H(OH)]⁺ [Section_3_Evidence_3]. The anomalous cyclic voltammetric behavior — including inverted peaks and strong electrode adsorption — serves as an electrochemical fingerprint, enabling analysts to verify the identity and purity of the starting complex prior to bulk electrolysis [Section_3_Evidence_3].

Coordination Chemistry Precursor for Bis(ethylenediamine)rhodium(III) Derivative Libraries

The nitrate counterion of trans-[Rh(en)₂Cl₂]NO₃ facilitates efficient catalyzed substitution with bidentate ligands (oxalato, malonato, glycinato, L-alaninato) to yield cis-[Rh(en)₂L]ⁿ⁺ products [Section_3_Evidence_4]. Synthetic groups constructing a family of [Rh(en)₂L]ⁿ⁺ complexes for structure-activity relationship studies benefit from the nitrate salt's demonstrated reactivity, avoiding the additional counterion metathesis steps required when starting from the chloride or perchlorate analogs [Section_3_Evidence_4].

Application
Selection Property
Validation Focus
Solid-state phosphorescence studies
Nitrate salt emission behavior
Temperature-dependent red-shift and FWHM broadening
Photochemical amine labilization
Ethylenediamine core amine-aquation selectivity
Photoaquation quantum yield at 405 nm
Electrosynthetic hydrido generation
Two-electron reduction pathway
Cyclic voltammetry fingerprint and product identification
[Rh(en)₂L]ⁿ⁺ derivative libraries
Counterion-dependent substitution reactivity
Catalyzed bidentate ligand substitution efficiency
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